molecular formula C10H12N2O2 B1593798 N,N'-(1,3-Phenylene)diacetamide CAS No. 10268-78-7

N,N'-(1,3-Phenylene)diacetamide

Cat. No.: B1593798
CAS No.: 10268-78-7
M. Wt: 192.21 g/mol
InChI Key: UQVKNKXDSWRQJE-UHFFFAOYSA-N
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Description

It is a white crystalline solid that is soluble in organic solvents and has a melting point of 220-222°C

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N'-(1,3-Phenylene)diacetamide can be synthesized through the acylation of m-phenylenediamine with acetic anhydride. The reaction typically involves heating m-phenylenediamine with acetic anhydride under reflux conditions. The product is then purified through recrystallization from an appropriate solvent.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale acylation reactions using m-phenylenediamine and acetic anhydride. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N,N'-(1,3-Phenylene)diacetamide can undergo various chemical reactions, including:

    Substitution Reactions: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of substituted derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution can yield halogenated or nitrated derivatives of this compound .

Scientific Research Applications

N,N'-(1,3-Phenylene)diacetamide has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: Used in the production of polymers and other materials with specific properties

Mechanism of Action

The mechanism of action of N,N'-(1,3-Phenylene)diacetamide involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or proteins, affecting various biochemical pathways. Detailed studies on its mechanism of action are still ongoing, but it is believed to interact with cellular components through hydrogen bonding and hydrophobic interactions .

Comparison with Similar Compounds

N,N'-(1,3-Phenylene)diacetamide can be compared with other similar compounds such as:

    1,3-Diaminobenzene: Similar structure but with amino groups instead of acetamido groups.

    1,3-Diacetamidobenzene: Similar structure but with different substitution patterns on the benzene ring.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties compared to its analogs .

Properties

IUPAC Name

N-(3-acetamidophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c1-7(13)11-9-4-3-5-10(6-9)12-8(2)14/h3-6H,1-2H3,(H,11,13)(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQVKNKXDSWRQJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10145451
Record name Acetamide, N,N'-m-phenylenebis- (6CI,7CI,8CI)
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Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10268-78-7
Record name N,N′-1,3-Phenylenebis[acetamide]
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Record name m-Phenylenediacetamide
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Record name 10268-78-7
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Record name Acetamide, N,N'-m-phenylenebis- (6CI,7CI,8CI)
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Record name N,N'-(m-phenylene)di(acetamide)
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Record name M-PHENYLENEDIACETAMIDE
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Synthesis routes and methods I

Procedure details

A mixture of 105.7 g (2.71 moles) of sodamide and 337 cc of xylene containing 1.0 cc of oleic acid was placed in a liter Magne Drive, equipped as described in Example 15. The autoclave was closed, purged of air with nitrogen and pressurized to 100 psig with nitrogen (pressure relief valve was set at 100 psig). The sodamide slurry was heated with stirring to 190° C. and 191.7 g (2.06 moles) of 2-picoline was started adding from a Fisher-porter pressure bottle. The addition was completed over a period of 84 minutes within a temperature range of 188°-198° C. During the addition, ammonia and hydrogen were evolved and passed through the pressure relief valve. The reaction mixture was heated about 10 minutes longer, cooled to 40° C. and hydrolyzed with 200 cc of water. After adding 50 cc of ispropanol, the aqueous phase was separated. It was extracted twice, each time with 60 cc of a solution of 2 volumes of xylene to 1 volume of isopropanol. The original oil layer and extracts were combined and distilled to recover 37.7 g of 2-picoline. 48.7 g of 2-amino-6-methylpyridine and 72.8 g of material boiling from 212° C. at 102 mm to 220° C. at 104 mm. The material was a solid at room temperature and analyzed 90% pure by GLC. An analytical sample (m.p. 63.4°-64.6° C.) was prepared by recrystallization from isopropanol. The NMR spectra was identical with m-phenylenediamine. Anal. Calc'd. for C6H8N2 : C, 66.67; H, 7.41; N, 25.92. Found: C, 66.90; H, 7.21; N, 26.08. The N,N'-diacetyl-m-phenylenediamine derivative was prepared, m.p. 190°-191° C. Literature m.p. is 191° C. Beilstein 13, (1), 13. The yield of m-phenylenediamine, based on 2-picoline recovered, was 36.6%. The amination of 2-picoline at atmospheric pressure under standard Chichibabin conditions gives little if an m-phenylenediamine. The m-phenlenediamine is a rubber curing agent and is also valuable as a corrosion inhibitor.
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337 mL
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191.7 g
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Synthesis routes and methods II

Procedure details

Into a 1-liter reaction flask cooled with an ice bath was introduced 35 ml of acetic acid. Thereto was gradually added 15 g (138.7 mmol) of m-phenylenediamine. Thereto was dropwise added 2 ml (307.4 mmol) of acetic anhydride at room temperature to 30° C. After completion of the addition, the mixture was stirred at 60° C. for 1 hour and then poured into 150 ml of water. The resultant precipitate was taken out by filtration, sufficiently washed with water, and then dried to obtain 18.4 g of diacetyl-m-phenylenediamine as the target compound.
Quantity
35 mL
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15 g
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2 mL
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150 mL
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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